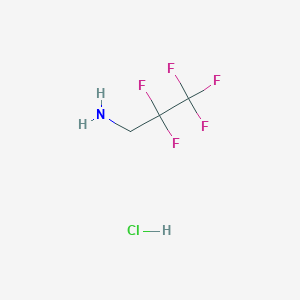

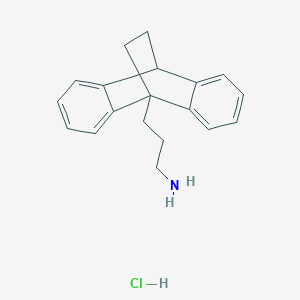

3-(9,10-Ethanoanthracen-9(10H)-yl) propan-1-amine hydrochloride (1:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(9,10-Ethanoanthracen-9(10H)-yl) propan-1-amine hydrochloride (1:1), also known as Ethanoanthracene hydrochloride, is a synthetic compound used in laboratory experiments as a reagent and a catalyst. It is a white crystalline solid with a molecular weight of 397.86 g/mol and a melting point of 160-164°C. Ethanoanthracene hydrochloride has a wide range of applications in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Antidepressant Potential

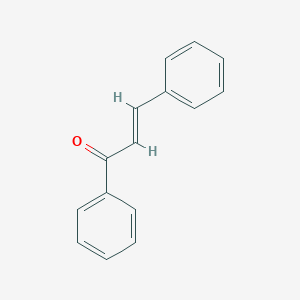

One area of research has focused on synthesizing chlorinated tetracyclic compounds as homologues of known anxiolytic and antidepressant drugs, investigating their potential antidepressant effect. Compounds synthesized via a [4+2] cycloaddition exhibited significant antidepressant effects in animal models, reducing immobility times and indicating potential for therapeutic applications (Karama et al., 2016).

Chemical Synthesis and Molecular Docking

Another study detailed the synthesis and theoretical analysis of a novel chlorinated tetracyclic, revealing insights into its reactivity and potential antidepressant-like properties through molecular docking into the serotonin transporter enzyme. This underscores the compound's relevance in designing new therapeutic agents (Sultan et al., 2017).

Polymer Chemistry Applications

Research into aromatic polyamides utilized a diacid monomer derived from 9,10-dihydro-9,10-ethanoanthracene, demonstrating a rapid polycondensation process under microwave irradiation. The resulting polymers exhibited excellent solubility and thermal stability, indicating the compound's utility in developing new materials (Mallakpour & Rafiee, 2009).

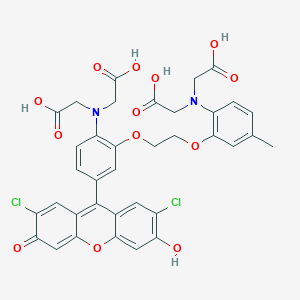

Chemosensor Activity

A study on 1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, a derivative of the anthracene structure, showcased its application as a highly effective chemosensor for hydrogen cations, emphasizing the broader applicability of anthracene derivatives in chemical sensing technologies (Tolpygin et al., 2012).

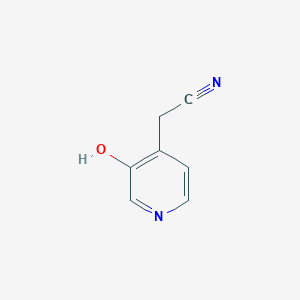

Corrosion Inhibition

Explorations into Schiff base derivatives containing anthracene moieties have revealed their efficacy as corrosion inhibitors, highlighting the compound's significance in materials science and industrial applications. These studies provide insights into the mechanisms of action and potential for broad application in protecting metals against corrosion (Shanmughan et al., 2015).

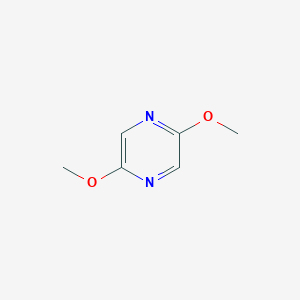

Atmospheric Chemistry

The atmospheric reactivity of chlorinated anthracene derivatives, such as 9-chloroanthracene, has been modeled to understand their degradation and transformation processes. This research is critical for assessing the environmental impact and atmospheric fate of such compounds (Dang et al., 2015).

Propiedades

IUPAC Name |

3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19;/h1-4,6-9,14H,5,10-13,20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUOWIYAUYTABU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238926 |

Source

|

| Record name | 3-(9,10-Ethanoanthracen-9(10H)-yl) propan-1-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92202-51-2 |

Source

|

| Record name | 3-(9,10-Ethanoanthracen-9(10H)-yl) propan-1-amine hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092202512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(9,10-Ethanoanthracen-9(10H)-yl) propan-1-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.